molecular formula C10H12O4 B1585241 Ethyl vanillate CAS No. 617-05-0

Ethyl vanillate

Cat. No. B1585241
CAS RN: 617-05-0
M. Wt: 196.20 g/mol
InChI Key: MWAYRGBWOVHDDZ-UHFFFAOYSA-N
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Description

Ethyl Vanillate, also known as ethyl 4-hydroxy-3-methoxybenzoate, is an organic compound with the molecular formula C10H12O4. It is an ester derivative of vanillic acid and is commonly used as a flavoring agent due to its pleasant vanilla-like aroma. This compound is a white crystalline solid that is soluble in organic solvents and has a melting point of approximately 76-78°C .

Scientific Research Applications

Ethyl Vanillate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl Vanillate involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial effects are believed to result from its ability to disrupt microbial cell membranes and inhibit the growth of pathogens .

Safety and Hazards

Ethyl vanillate is toxic and can cause serious eye irritation . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

Research is ongoing to improve the production efficiency of vanillyl alcohol, a precursor of vanillin, in E. coli . This could potentially lead to more sustainable production methods for compounds like Ethyl vanillate. Furthermore, this compound’s strong antioxidant activity suggests potential applications in the food industry and other sectors.

Biochemical Analysis

Biochemical Properties

Ethyl vanillate plays a significant role in biochemical reactions, particularly due to its antioxidative properties. It has been shown to interact with various free radicals, such as ABTS cation radicals, demonstrating stronger activity than well-known antioxidants like Trolox . The antioxidative activity of this compound is strongly correlated with its lipophilicity, which enhances its protective effect against free radical-induced biomembrane damage . Additionally, this compound has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity to reduce oxidative damage.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound has been reported to affect cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production . These effects contribute to the overall cellular resilience against oxidative damage and stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and scavenge free radicals, thereby preventing oxidative damage to cellular components . This compound also interacts with specific enzymes, either inhibiting or activating them, to modulate biochemical pathways involved in oxidative stress and inflammation . Additionally, this compound has been shown to influence gene expression by modulating transcription factors and signaling pathways that regulate antioxidant defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under various experimental conditions, maintaining its antioxidative properties over extended periods . Its efficacy may decrease over time due to gradual degradation or interaction with other compounds in the experimental setup . Long-term studies have shown that this compound can provide sustained protection against oxidative damage, although its effectiveness may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as enhanced antioxidant defense and reduced oxidative stress . At high doses, this compound may exhibit toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the beneficial effects plateau or diminish beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity to neutralize reactive oxygen species . Additionally, this compound can influence metabolic flux by modulating key enzymes in glycolysis and the tricarboxylic acid cycle, thereby affecting energy production and cellular metabolism . These interactions contribute to the overall metabolic balance and resilience against oxidative damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . This compound’s lipophilicity allows it to accumulate in lipid-rich regions, such as cell membranes, where it can exert its antioxidative effects . Additionally, this compound’s distribution within tissues may be influenced by its interactions with other biomolecules, affecting its localization and accumulation .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . In these compartments, this compound can interact with localized enzymes and biomolecules, enhancing its antioxidative and protective effects . The subcellular localization of this compound is essential for its ability to modulate specific biochemical pathways and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl Vanillate can be synthesized through the esterification of vanillic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The general reaction is as follows:

Vanillic Acid+EthanolH2SO4Ethyl Vanillate+Water\text{Vanillic Acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Vanillic Acid+EthanolH2​SO4​​Ethyl Vanillate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl Vanillate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form vanillic acid.

    Reduction: Reduction of this compound can yield vanillyl alcohol.

    Substitution: The methoxy group in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

Comparison with Similar Compounds

Ethyl Vanillate is similar to other vanillic acid esters such as mthis compound and butyl vanillate. it is unique in its balance of lipophilicity and hydrophilicity, which enhances its solubility and bioavailability. Compared to vanillic acid, this compound exhibits stronger antioxidant activity in certain assays, making it a more effective compound for specific applications .

Similar Compounds:

This compound stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various fields of research and industry.

properties

IUPAC Name

ethyl 4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAYRGBWOVHDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060670
Record name 4-Hydroxy-3-methoxybenzoic acid ethyl ester
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

617-05-0
Record name Ethyl vanillate
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Record name Ethyl vanillate
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Record name Ethyl vanillate
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Record name Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester
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Record name Ethyl vanillate
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Record name ETHYL VANILLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ethyl vanillate exhibit antifungal activity?

A1: While the exact mechanism remains unclear, studies suggest this compound may exert fungistatic or fungicidal effects. In vitro research on Histoplasma capsulatum indicated growth inhibition at therapeutically achievable concentrations. [, ]

Q2: Can this compound scavenge free radicals?

A2: Yes, this compound possesses antioxidant properties. Research suggests it acts as a hydrogen peroxide scavenger, potentially contributing to its therapeutic effects against vitiligo, a skin condition linked to free radical damage. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is C10H12O4, and the molecular weight is 196.20 g/mol.

Q4: Are there spectroscopic methods to characterize this compound?

A4: Yes, techniques like UV-Vis, ATR-IR, 1H-NMR, 13C-NMR, and mass spectrometry have been employed to elucidate the structure of this compound. []

Q5: Is there information available on the stability of this compound under various conditions?

A5: While specific data on material compatibility is limited in the provided research, its presence in wine after aging suggests relative stability in that environment. Further research is needed to determine its performance under diverse conditions. [, ]

Q6: Does this compound exhibit catalytic activity?

A6: The provided research does not mention any catalytic properties of this compound.

Q7: Have computational methods been used to study this compound?

A7: Yes, ligand-based pharmacophore modeling was used to screen for potential 17β-HSD2 inhibitors, leading to the identification of this compound as a potential candidate. [, ]

Q8: How does modifying the structure of this compound impact its anticholinesterase activity?

A8: Research indicates that the presence and position of hydroxyl (OH) and methoxy (OCH3) groups on the phenol ring influence its inhibitory activity against acetylcholinesterase and butyrylcholinesterase. Methyl and ethyl esters also exhibited stronger inhibition than their corresponding free acids. []

Q9: Has this compound demonstrated efficacy in preclinical models of disease?

A9: While not specifically mentioned, a study on vitiligo found a significant change in pigmentation after topical application of this compound in conjunction with phototherapy, indicating potential therapeutic benefits. []

Q10: Are there any known resistance mechanisms associated with this compound?

A10: The provided research does not offer information on resistance mechanisms related to this compound.

Q11: What is the safety profile of this compound?

A11: While this compound is generally considered safe for use in food flavorings, further research is needed to fully understand its potential toxicity and long-term effects. Early studies using high doses for fungal infections reported challenges achieving therapeutic blood concentrations without adverse effects. []

Q12: Are there specific strategies for targeted delivery or biomarkers associated with this compound?

A12: The research provided does not delve into targeted delivery strategies, biomarkers, or specific diagnostic applications for this compound.

Q13: What is known about the environmental impact and degradation of this compound?

A13: The research provided does not address the ecotoxicological effects or degradation pathways of this compound. Further investigation is necessary to understand its environmental fate and potential impact.

Q14: Is there information available on this compound’s immunogenicity, interaction with drug transporters and metabolizing enzymes, or its biocompatibility and biodegradability?

A14: The research provided does not delve into these specific aspects of this compound. Further investigations are required to gain a comprehensive understanding of its interactions with biological systems.

Q15: Are there viable alternatives to this compound, and what is its historical context in research?

A15: While alternative antifungal agents and antioxidants exist, the research does not provide direct comparisons. This compound has a history dating back to at least the mid-20th century, with initial investigations into its antifungal properties. [, ]

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